Product packaging for Cumene, 2,5-dimethyl-(Cat. No.:CAS No. 4132-72-3)

Cumene, 2,5-dimethyl-

Cat. No.: B13831350
CAS No.: 4132-72-3
M. Wt: 148.24 g/mol
InChI Key: CLSBTDGUHSQYTO-UHFFFAOYSA-N
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Description

Contextualization of Alkylbenzenes in Modern Industrial and Academic Chemistry

Alkylbenzenes are a class of organic compounds characterized by a benzene (B151609) ring bonded to one or more alkyl groups. wikipedia.org They are fundamental building blocks in the petrochemical industry and find extensive use in a variety of applications. wikipedia.orgnumberanalytics.com Their production often involves the alkylation of aromatic compounds like benzene and its derivatives. wikipedia.org

In industrial settings, alkylbenzenes are crucial intermediates in the synthesis of a wide range of products. numberanalytics.comnumberanalytics.com Linear alkylbenzenes (LABs) are the primary precursors for the production of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products. wikipedia.orgechem-eg.com Branched alkylbenzenes (BABs) also serve as raw materials for surfactants, particularly for industrial detergents and emulsifiers. taiyaho.com Additionally, some alkylbenzenes, such as toluene (B28343) and xylene, are utilized as solvents in various industrial processes and coatings. wikipedia.orgsmolecule.com The oxidation of alkylbenzenes is a key process for producing valuable chemicals like benzoic acid, which is used as a food preservative and in the synthesis of pharmaceuticals, and acetophenone (B1666503), a precursor for fragrances and pharmaceuticals. numberanalytics.comnumberanalytics.com

From an academic perspective, alkylbenzenes are significant subjects of research. Studies often focus on the development of more efficient and selective catalysts for their synthesis, particularly through Friedel-Crafts alkylation reactions. smolecule.com Zeolites, for instance, are extensively studied for their catalytic activity in the isopropylation of xylenes (B1142099) to produce dimethylcumenes. researchgate.net The reaction mechanisms of alkylbenzene oxidation are also a major area of investigation, aiming to control product distribution and improve reaction efficiency. numberanalytics.com

Structural Isomerism and Research Significance of Dimethylcumene Variants

Structural isomerism is a phenomenon where compounds have the same molecular formula but different structural formulas. In the case of dimethylcumene, with the molecular formula C₁₁H₁₆, several isomers can exist depending on the positions of the two methyl groups and the isopropyl group on the benzene ring. nih.gov For instance, 2,5-dimethylcumene (also known as 2-isopropyl-1,4-dimethylbenzene) is one such isomer. nih.govchemspider.com

The different isomers of dimethylcumene, such as 2,5-dimethylcumene and 3,4-dimethylcumene, exhibit distinct physical and chemical properties due to the varied arrangements of their alkyl substituents. smolecule.complos.org This structural variation influences their reactivity and potential applications.

The research significance of dimethylcumene isomers lies in their potential as intermediates for various chemical syntheses. For example, the selective synthesis of specific dimethylcumene isomers is a topic of interest. researchgate.net The isopropylation of xylene isomers using catalysts like zeolites is a common method to produce dimethylcumenes, and research focuses on optimizing reaction conditions to achieve high selectivity for desired isomers like 2,5-dimethylcumene. researchgate.net The study of these isomers contributes to a deeper understanding of reaction mechanisms, such as electrophilic aromatic substitution, and the influence of steric and electronic effects on product distribution. Furthermore, the distinct spectroscopic properties of each isomer, as seen in their mass spectrometry and NMR spectra, are crucial for their identification and characterization in complex mixtures. nih.govgoogle.com

Historical Developments in Isopropyl Aromatic Compound Research

The study of isopropyl aromatic compounds is intertwined with the broader history of organic chemistry and the development of synthetic methodologies. Isopropyl alcohol, a key reagent in the synthesis of many isopropyl aromatic compounds, was first synthesized in 1853 by Alexander William Williamson. wikipedia.org The first commercial production of isopropyl alcohol was achieved by the Standard Oil Company in 1920 through the study of petroleum by-products. britannica.com This development paved the way for the industrial-scale synthesis of various isopropyl-containing compounds.

A significant milestone in the production of isopropyl aromatic compounds was the development of the cumene (B47948) process. Cumene, or isopropylbenzene, is a primary feedstock for the production of phenol (B47542) and acetone (B3395972). chemicalbook.com The synthesis of cumene itself, typically through the Friedel-Crafts alkylation of benzene with propylene (B89431), has been a subject of continuous research to improve efficiency and reduce by-products. smolecule.com

Early research into the reactions of isopropyl groups on aromatic rings, such as migration during synthesis, was documented in the mid-20th century. acs.org Studies on the properties of solutions containing isopropyl alcohol and benzene also date back to this period, providing foundational knowledge for their use as solvents and reaction media. acs.org

In recent decades, research has focused on the use of solid acid catalysts, particularly zeolites, for the alkylation of aromatics with isopropylating agents. researchgate.net This shift from traditional Lewis acid catalysts has been driven by the desire for more environmentally friendly and reusable catalytic systems. The investigation into the synthesis and properties of various dimethylcumene isomers is a continuation of this long history of research into isopropyl aromatic compounds. researchgate.netmolaid.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16 B13831350 Cumene, 2,5-dimethyl- CAS No. 4132-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethyl-2-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-8(2)11-7-9(3)5-6-10(11)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSBTDGUHSQYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194293
Record name 1,4-Dimethyl-2-(1-methylethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4132-72-3
Record name 1,4-Dimethyl-2-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4132-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-dimethyl-2-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimethyl-2-(1-methylethyl)benzene
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Synthetic Methodologies for 2,5 Dimethylcumene: Advanced Approaches and Mechanistic Insights

Friedel-Crafts Alkylation Pathways to 2,5-Dimethylcumene

The primary route for the industrial production of cumene (B47948) and its derivatives, including 2,5-dimethylcumene, is the Friedel-Crafts alkylation of an aromatic substrate. mt.comsmolecule.com In the case of 2,5-dimethylcumene, the reaction involves the electrophilic substitution of a hydrogen atom on the p-xylene (B151628) ring with an isopropyl group derived from propylene (B89431). smolecule.com The reaction is catalyzed by a variety of acidic materials that facilitate the formation of a carbocation or a related electrophilic species from the alkylating agent. mt.commt.com

Catalytic Systems for Alkylation

Brønsted acids, particularly solid acids, are widely used in industrial alkylation processes due to their high activity, stability, and ease of separation from the reaction products. americanenvironics.comavant-al.com

Zeolites: These crystalline aluminosilicates are highly effective catalysts for the alkylation of xylenes (B1142099). smolecule.com Their well-defined microporous structure and strong Brønsted acid sites contribute to their catalytic activity. mdpi.comrsc.org Zeolites like ultrastable zeolite Y (USY) and Beta zeolites are commonly employed. smolecule.com For instance, Beta zeolites, with a high silicon-to-aluminum ratio, are particularly effective for the less reactive p-xylene. smolecule.com The shape-selective nature of zeolites can also influence the product distribution. researchgate.netbcrec.id

Solid Phosphoric Acid (SPA): SPA catalysts, typically prepared by impregnating a siliceous support like kieselguhr with phosphoric acid, have been a mainstay in cumene production. researchgate.netgoogle.com These catalysts facilitate the alkylation of benzene (B151609) and its derivatives with propylene at elevated temperatures and pressures. google.comgoogle.com The process often involves a fixed-bed reactor where a mixture of the aromatic compound and propylene is passed over the solid catalyst. researchgate.net

Catalyst SystemReactantsTemperature (°C)Pressure (MPa)Key Findings
Beta Zeolitep-Xylene, Propylene160-p-Xylene conversion exceeds 70%, with 2,5-dimethylcumene as the major product. smolecule.com
Solid Phosphoric AcidBenzene, Propylene200-2603-4Achieves nearly complete conversion of propylene in a single pass. researchgate.net
Ultrastable Zeolite Y (USY)m-Xylene (B151644), Isopropanol120-180-Near-complete conversion of m-xylene with >85% selectivity to the corresponding cymene. smolecule.com

Lewis acids are also potent catalysts for Friedel-Crafts alkylation, functioning by accepting an electron pair from the alkylating agent to generate a highly electrophilic species. mt.commt.com

Metal Halides: Anhydrous aluminum chloride (AlCl₃) is a classic and highly effective Lewis acid catalyst for this reaction. researchgate.netquora.com It promotes the formation of a carbocation from an alkyl halide or activates an alkene for electrophilic attack on the aromatic ring. mt.com Other metal halides such as ferric chloride (FeCl₃) are also used. mt.complymouth.ac.uk Homogeneous systems using AlCl₃ have been developed for cumene production, operating at lower temperatures and pressures compared to solid acid processes. researchgate.net

Metal Oxides: Certain metal oxides, often supported on materials like zeolites, exhibit Lewis acidity and can catalyze alkylation reactions. researchgate.net For example, modifying HZSM-5 zeolites with metal oxides like La₂O₃, MgO, CeO₂, or ZnO has been shown to promote the alkylation of benzene and toluene (B28343). researchgate.net These modifications can influence the catalyst's acidity and, consequently, its activity and selectivity.

Catalyst SystemReactant 1Reactant 2Catalyst TypeKey Features
Aluminum Chloride (AlCl₃)BenzenePropyleneHomogeneous Lewis AcidOperates at temperatures below 135°C and pressures under 0.4 MPa. researchgate.net
Metal Oxide-Modified HZSM-5Toluene/BenzeneMethanolHeterogeneous Lewis/Brønsted AcidPromotes alkylation to form xylenes. researchgate.net

Both heterogeneous and homogeneous catalysis are employed in the synthesis of cumene and its derivatives.

Heterogeneous Catalysis: This approach, utilizing solid catalysts like zeolites and SPA, is dominant in modern industrial processes. smolecule.comgoogle.com The key advantages include ease of catalyst separation from the product stream, potential for catalyst regeneration, and suitability for continuous-flow reactor systems. smolecule.com Fixed-bed reactors are commonly used in these processes. smolecule.comresearchgate.net

Homogeneous Catalysis: Systems using soluble catalysts like AlCl₃ with a hydrogen chloride promoter represent a homogeneous approach. researchgate.net While these systems can be highly active and achieve high product yields, they present challenges in catalyst separation and recovery, and can be corrosive, necessitating specialized equipment. researchgate.net

Ionic liquids (ILs), which are salts with low melting points, have emerged as a promising class of catalysts and solvents for Friedel-Crafts alkylations. dntb.gov.ua Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity, make them attractive for developing greener and more selective chemical processes. dntb.gov.uabeilstein-journals.org Acidic ionic liquids can act as both the catalyst and the solvent, facilitating the reaction and simplifying product separation. dicp.ac.cn In some systems, the dual electrophilic/nucleophilic activation of reactants by the ionic liquid can lead to enhanced reaction rates and selectivities. beilstein-journals.org Research has shown that acidic ionic liquids can be effective, metal-free catalysts for C-C bond formation, including the alkylation of aromatic compounds. researchgate.net

Regioselectivity and Diastereoselectivity Control in Alkylation Reactions

Regioselectivity: In the alkylation of p-xylene, the substitution pattern is governed by the directing effects of the two methyl groups already present on the aromatic ring. Methyl groups are activating and ortho-, para-directing. Since the para position is blocked, the incoming isopropyl group is directed to one of the two equivalent ortho positions, leading to the formation of 2,5-dimethylcumene. The inherent symmetry of p-xylene simplifies the regiochemical outcome, making it a highly selective reaction for the desired product. 123helpme.com

Diastereoselectivity: The concept of diastereoselectivity is not directly applicable to the synthesis of 2,5-dimethylcumene from p-xylene and propylene. This is because the product molecule is achiral and does not possess any stereocenters. The reaction does not create any new chiral centers, and therefore, no diastereomers are formed. While diastereoselective synthesis is a critical consideration in many complex organic reactions where multiple stereocenters are generated, it is not a factor in this particular transformation. beilstein-journals.org

Mechanistic Investigations of Alkylation Pathways

The synthesis of 2,5-dimethylcumene, primarily through the isopropylation of p-xylene, is governed by complex reaction mechanisms. A thorough understanding of these pathways, including electrophilic aromatic substitution, potential carbocation rearrangements, and the interplay of kinetics and thermodynamics, is essential for optimizing synthesis and maximizing product yield.

Generation of the Electrophile: The reaction is initiated by the formation of a potent electrophile, typically an isopropyl carbocation ((CH₃)₂CH⁺). This is usually generated from an alkylating agent like propene or 2-propanol in the presence of a strong acid catalyst, such as a Lewis acid (e.g., AlCl₃) or a solid acid catalyst (e.g., zeolites).

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the isopropyl carbocation. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex. msu.edulibretexts.org The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of electrophilic attack. uci.edu

Deprotonation and Restoration of Aromaticity: In the final, rapid step, a weak base (such as AlCl₄⁻) removes a proton from the sp³-hybridized carbon atom of the sigma complex. msu.edu This action restores the stable aromatic π-system, yielding the final product, 2,5-dimethylcumene, and regenerating the catalyst. minia.edu.eg

The methyl groups already present on the p-xylene ring are activating groups and ortho-, para-directors, which influences the position of the incoming isopropyl group.

In Friedel-Crafts alkylation reactions, the formation of carbocation intermediates introduces the possibility of molecular rearrangements. msu.eduresearchgate.net These rearrangements occur when a carbocation can achieve a more stable configuration through the migration of a hydride ion (a hydrogen atom with its two bonding electrons) or an alkyl group. masterorganicchemistry.com

A classic example is the alkylation of an aromatic ring with an n-propyl halide. The initially formed primary n-propyl carbocation is highly unstable and can rapidly rearrange via a hydride shift to the more stable secondary isopropyl carbocation. quora.comyoutube.com This phenomenon explains why the isopropylation of p-xylene is the predominant outcome even when n-propyl precursors are used. researchgate.net The driving force for this rearrangement is the significant increase in stability from a primary to a secondary carbocation. youtube.com

Primary Carbocation: CH₃-CH₂-CH₂⁺ (less stable)

Hydride Shift →

Secondary Carbocation: CH₃-C⁺H-CH₃ (more stable)

Once the more stable isopropyl carbocation is formed, it acts as the electrophile in the EAS reaction, leading to the desired cumene structure. quora.com It is important to note that the benzenonium ion intermediate formed during the EAS reaction is stabilized by resonance and is not typically subject to rearrangement itself. msu.edu However, under certain reaction conditions, isomerization of the xylene isomers (e.g., p-xylene to m-xylene) can occur, which may lead to a mixture of dimethylcumene isomers. core.ac.uk

The efficiency and selectivity of 2,5-dimethylcumene synthesis are dictated by a balance between reaction kinetics and thermodynamics. Kinetic control refers to conditions that favor the fastest-forming product, while thermodynamic control favors the most stable product. chegg.com

Reaction Kinetics: The rate of the alkylation reaction is influenced by several factors, including temperature, pressure, catalyst concentration, and the nature of the catalyst itself. For instance, in the synthesis of p-xylene from 2,5-dimethylfuran (B142691) (DMF) and ethylene, two distinct kinetic regimes were observed depending on the concentration of the solid acid catalyst. acs.org At low acid site concentrations, the reaction rate was linearly dependent on the catalyst concentration, whereas at high concentrations, the rate became independent of the catalyst. acs.org The activation energy for the reaction also differs between these regimes. acs.org Kinetic models developed for toluene alkylation using modified ZSM-5 catalysts have shown that diffusion effects and potential isomerization reactions on the catalyst surface can significantly impact the product distribution. acs.org

ParameterEffect on KineticsEffect on Thermodynamics
Temperature Increases reaction rate, but may also promote side reactions. Can alter the kinetic regime and apparent activation energy. acs.orgresearchgate.netShifts equilibrium. Higher temperatures can favor different isomer distributions. core.ac.ukresearchgate.net
Catalyst The type, acidity, and pore structure of the catalyst (e.g., zeolites) are crucial for determining reaction rate and selectivity. acs.orgCan influence the approach to equilibrium but does not change the final equilibrium position.
Reactant Conc. Reaction rate is dependent on reactant concentrations, though the order of reaction can be complex. acs.orgThe equilibrium position is dependent on the relative concentrations of reactants and products (Le Chatelier's principle).

Process Intensification and Reactor Design Principles in Alkylation Chemistry

Process intensification (PI) in chemical engineering aims to develop smaller, cleaner, safer, and more energy-efficient technologies. psecommunity.orgmdpi.com In the context of alkylation for producing 2,5-dimethylcumene, PI focuses on enhancing reactor performance and simplifying downstream separation processes. manchester.ac.ukmdpi.com

A key strategy is the use of multifunctional reactors, such as reactive distillation columns, which combine reaction and separation into a single unit. This can increase conversion by continuously removing products, shifting the reaction equilibrium forward. mdpi.com Another approach involves optimizing catalyst systems to achieve very high selectivity, which simplifies purification. For example, modifying ZSM-5 zeolite catalysts for toluene methylation has achieved p-xylene selectivity as high as 97.7%, potentially eliminating the need for complex isomer separation units like crystallization or adsorption. acs.org

Reactor design is critical for controlling reaction conditions and maximizing yield. For liquid-phase alkylation reactions, fixed-bed reactors are commonly employed. acs.org Key design principles include:

Heat Management: Alkylation reactions are typically exothermic. Efficient heat removal is necessary to maintain the optimal reaction temperature, prevent catalyst degradation, and avoid undesirable side reactions. psecommunity.org Concepts like using internal heat fins or optimizing tube-to-particle diameter ratios in packed beds can significantly improve heat transfer coefficients. psecommunity.org

Flow Dynamics: The flow regime within the reactor (e.g., plug flow vs. mixed flow) affects reactant residence time and product distribution. Reducing backmixing can enhance the rates of desired oxidation steps and improve product purity. core.ac.uk

By applying these PI and reactor design principles, processes for aromatic alkylation can be developed that feature higher conversion, improved selectivity, reduced energy consumption, and lower capital costs. acs.orgmanchester.ac.uk

Alternative Synthetic Routes to 2,5-Dimethylcumene

While the direct alkylation of p-xylene is a primary route, alternative synthetic strategies involving the transformation of related chemical structures offer other potential pathways to 2,5-dimethylcumene.

Dehydrogenation and hydrogenation are powerful catalytic methods for modifying the saturation level of cyclic molecules. These strategies can be employed to convert precursors with the correct carbon skeleton into the desired aromatic structure of 2,5-dimethylcumene.

Dehydrogenation: This process involves removing hydrogen from a saturated or partially saturated ring to create an aromatic system. An important industrial example is the production of p-cymene (B1678584) from naturally occurring monoterpenes like limonene (B3431351) or α-pinene. liverpool.ac.ukmdpi.com This dehydroisomerization reaction often proceeds over bifunctional catalysts that possess both acidic sites for isomerization and metal or oxo-metal sites for dehydrogenation. liverpool.ac.ukmdpi.com For instance, silica-supported zinc oxide (ZnO/SiO₂) has been shown to be an effective, noble-metal-free catalyst for converting limonene to p-cymene with high yield. mdpi.com The mechanism involves acid-catalyzed isomerization of the precursor to p-menthadiene intermediates, followed by the rate-limiting dehydrogenation step on the oxo-metal sites. liverpool.ac.ukmdpi.com A similar strategy could be envisioned starting from a dimethylated menthane derivative to produce 2,5-dimethylcumene.

Catalyst SystemPrecursorProductKey Features
ZnO/SiO₂Limonene, α-pinenep-CymeneNoble-metal-free; stable performance. mdpi.com
Pd/HZSM-5Limonenep-CymeneHigh activity at lower temperatures; may require H₂ co-feed to reduce coking. mdpi.commdpi.com
PdO and S/Se on CarbonLimonenep-CymeneHigh yield with minimal byproduct formation; can be run in the absence of oxygen. google.com

Hydrogenation: Conversely, selective hydrogenation can be used to transform unsaturated precursors into valuable intermediates or final products. scielo.org.zarsc.org For example, a molecule containing the basic carbon framework of 2,5-dimethylcumene but with additional double bonds outside the target ring could be selectively hydrogenated. Catalytic hydrogenation of α,β-unsaturated aldehydes demonstrates that specific catalysts can target certain types of double bonds; for example, palladium is highly active for C=C bond hydrogenation while leaving C=O bonds intact. scielo.org.za The development of catalysts based on organometallic precursors of early transition metals has shown high activity for arene hydrogenation, surpassing traditional catalysts like Pd/C under certain conditions. rsc.org This highlights the potential for precise catalytic control in saturation and desaturation reactions to build complex molecular architectures like 2,5-dimethylcumene from various starting materials.

Organometallic Catalyzed Coupling Reactions

The synthesis of specifically substituted aromatic hydrocarbons such as 2,5-dimethylcumene can be efficiently achieved through organometallic catalyzed cross-coupling reactions. These methods offer a powerful tool for the selective formation of carbon-carbon bonds. Among the most prominent of these are the Suzuki-Miyaura and Negishi couplings, which utilize palladium or nickel catalysts to couple an organometallic reagent with an organic halide.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the oxidative addition step, a low-valent palladium(0) complex reacts with an organic halide (R-X) to form a palladium(II) intermediate. libretexts.orgwikipedia.org This is followed by transmetalation, where an organic group (R') from an organometallic reagent (e.g., an organoboron or organozinc compound) is transferred to the palladium complex. wikipedia.orgorganic-chemistry.org Finally, the reductive elimination step joins the two organic fragments (R-R') and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

For the targeted synthesis of 2,5-dimethylcumene, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of an isopropyl group donor with a 2,5-dimethylphenyl halide, or conversely, a 2,5-dimethylphenyl group donor with an isopropyl halide. A more common approach involves the coupling of an arylboronic acid with an alkyl halide. The reaction would typically be catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and carried out in the presence of a base. organic-chemistry.org

Similarly, a Negishi coupling could be employed, which involves the reaction of an organozinc compound with an organic halide, also catalyzed by a palladium or nickel complex. rsc.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. The organozinc reagents can be prepared from the corresponding organic halides.

Below is a representative data table outlining the components for a hypothetical Suzuki-Miyaura synthesis of 2,5-dimethylcumene.

ComponentExample CompoundRole in Reaction
Aryl Halide1-Bromo-2,5-dimethylbenzeneProvides the 2,5-dimethylphenyl backbone
Organoboron ReagentIsopropylboronic acid or Potassium isopropenyltrifluoroborateProvides the isopropyl group
CatalystPalladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine ligand (e.g., SPhos)Facilitates the C-C bond formation
BasePotassium phosphate (B84403) (K₃PO₄)Activates the organoboron reagent for transmetalation organic-chemistry.org
SolventDioxane/Water mixtureSolubilizes reactants and catalyst harvard.edu

Green Chemistry Principles and Sustainable Synthesis of Aromatic Hydrocarbons

The synthesis of aromatic hydrocarbons is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com These principles are particularly relevant in moving away from traditional petroleum-based syntheses toward more sustainable alternatives.

The twelve principles of green chemistry provide a framework for developing more environmentally benign chemical processes. The application of these principles to the synthesis of aromatic hydrocarbons focuses on several key areas:

Use of Renewable Feedstocks : A primary goal is to replace petroleum-derived starting materials with renewable resources like biomass. rsc.org Lignocellulosic biomass, for instance, is a rich source of aromatic compounds that can be converted into valuable chemicals through processes like catalytic pyrolysis. mdpi.com Syngas, derived from biomass or other waste streams, can also be catalytically converted into aromatic hydrocarbons. mdpi.com

Catalysis : Catalytic reactions are preferred over stoichiometric ones because catalysts can increase reaction rates and selectivity under milder conditions, reducing energy consumption and waste generation. tandfonline.com The development of biocatalysts and catalysts based on earth-abundant metals is a key area of research. tandfonline.com For aromatic synthesis, zeolites and various metal oxides are used to drive reactions toward desired products. mdpi.com

Safer Solvents and Reaction Conditions : Green chemistry encourages the use of safer solvents, such as water or ethanol, or eliminating solvents altogether in solvent-free reactions. mdpi.com Techniques like microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy input.

Atom Economy : This principle emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, like the Suzuki and Negishi couplings, often have high atom economy.

Designing for Degradation : Synthesizing aromatic products that are designed to break down into benign substances after their use is another important aspect of green chemistry, preventing their persistence in the environment.

The table below summarizes the twelve principles of green chemistry and their relevance to the sustainable synthesis of aromatic hydrocarbons.

PrincipleBrief DescriptionRelevance to Aromatic Hydrocarbon Synthesis
1. PreventionIt is better to prevent waste than to treat or clean it up after it has been created.Designing high-yield, low-byproduct syntheses.
2. Atom EconomySynthetic methods should be designed to maximize the incorporation of all materials.Utilizing addition and coupling reactions over substitutions.
3. Less Hazardous Chemical SynthesesDesign syntheses to use and generate substances with little or no toxicity.Avoiding toxic reagents and solvents like benzene.
4. Designing Safer ChemicalsChemical products should be designed to affect their desired function while minimizing their toxicity.Creating biodegradable aromatic products.
5. Safer Solvents and AuxiliariesThe use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous.Using water, supercritical CO₂, or solvent-free conditions. mdpi.com
6. Design for Energy EfficiencyEnergy requirements should be minimized. Syntheses should be conducted at ambient temperature and pressure.Employing efficient catalysts to lower reaction temperatures and pressures.
7. Use of Renewable FeedstocksA raw material or feedstock should be renewable rather than depleting.Sourcing starting materials from biomass instead of petroleum. rsc.orgmdpi.com
8. Reduce DerivativesUnnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided.Developing highly selective catalysts that target specific C-H bonds.
9. CatalysisCatalytic reagents are superior to stoichiometric reagents.Using recyclable solid acid catalysts or biocatalysts. tandfonline.com
10. Design for DegradationChemical products should be designed so that at the end of their function they break down into innocuous degradation products.Incorporating functional groups that facilitate biodegradation.
11. Real-time analysis for Pollution PreventionAnalytical methodologies need to be further developed to allow for real-time monitoring and control.Implementing in-situ process monitoring to prevent runaway reactions or byproduct formation.
12. Inherently Safer Chemistry for Accident PreventionSubstances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.Avoiding volatile, explosive, or highly flammable materials.

Reaction Chemistry and Transformational Pathways of 2,5 Dimethylcumene

Oxidative Transformations of 2,5-Dimethylcumene

Similar to its parent compound, cumene (B47948), 2,5-dimethylcumene readily undergoes oxidation, particularly at the tertiary carbon of the isopropyl group. vulcanchem.com This reactivity is central to several transformational pathways, leading to the formation of hydroperoxides and their subsequent decomposition products. vulcanchem.comsmolecule.com

Autoxidation is the spontaneous oxidation of organic compounds upon exposure to oxygen in the air. wikipedia.orgchemeurope.com For 2,5-dimethylcumene, this process occurs via a free-radical chain mechanism, analogous to the well-studied autoxidation of cumene itself. wikipedia.org The reaction can be broken down into three key stages: initiation, propagation, and termination. chemeurope.comnih.gov

Initiation: The reaction begins with the formation of a free radical. This can be triggered by radical initiators, such as peroxides, or through the spontaneous reaction of oxygen with the 2,5-dimethylcumene molecule, which possesses a readily abstractable tertiary benzylic hydrogen. chemeurope.com This step produces a 2,5-dimethylcumyl radical.

RH + Initiator → R• + H-Initiator (where RH is 2,5-dimethylcumene and R• is the 2,5-dimethylcumyl radical)

Propagation: The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). nih.govwiley-vch.de This peroxyl radical then abstracts a hydrogen atom from another 2,5-dimethylcumene molecule, regenerating the alkyl radical and forming a hydroperoxide (ROOH). wikipedia.orgwiley-vch.de This cycle continues, propagating the chain reaction.

R• + O₂ → ROO• ROO• + RH → ROOH + R•

Termination: The chain reaction ceases when free radicals are consumed through combination reactions. chemeurope.com For instance, two peroxyl radicals can react to form non-radical products like an alcohol and a ketone, along with oxygen. wiley-vch.de

ROO• + ROO• → Non-radical products

The entire process is autocatalytic because the primary product, 2,5-dimethylcumene hydroperoxide, can itself decompose to initiate new radical chains. wiley-vch.de

To enhance the rate and selectivity of the oxidation process, various catalysts can be employed. The goal is typically the selective formation of 2,5-dimethylcumene hydroperoxide, a valuable intermediate. researchgate.net

Metal-free catalytic systems have been developed for the efficient hydroperoxidation of tertiary alkylaromatics. researchgate.net One such system utilizes N-hydroxyphthalimide (NHPI) in conjunction with an aldehyde. researchgate.net The in-situ-generated peracid from the aldehyde and oxygen facilitates the formation of the phthalimide (B116566) N-oxyl (PINO) radical, which is the active species that abstracts the benzylic hydrogen from the substrate. researchgate.net

Catalytic oxidation can also be achieved using metal-based catalysts. acsgcipr.org Complexes of metals like vanadium or tungsten are used with oxidants such as hydrogen peroxide or molecular oxygen. acsgcipr.org Copper compounds have also been noted for their catalytic activity in the liquid-phase oxidation of dimethylcumene. google.com These catalysts typically work by reacting with an oxidant to create a highly reactive species that then oxidizes the substrate. acsgcipr.org

Catalyst SystemOxidantSubstrate ClassKey FeatureSource
N-hydroxyphthalimide (NHPI) / AldehydeMolecular Oxygen (O₂)Tertiary AlkylaromaticsMetal-free system enabling selective hydroperoxidation under mild conditions. researchgate.net
Tungsten (W) or Vanadium (V) ComplexesHydrogen Peroxide (H₂O₂) or O₂General Organic Sulfides/Alkyl-aromaticsEnables use of greener oxidants; based on non-precious metals. acsgcipr.org
Copper (Cu) CompoundNot specified (likely O₂)DimethylcumeneEffective for liquid-phase catalytic oxidation. google.com

2,5-Dimethylcumene hydroperoxide, the primary product of oxidation, is relatively unstable and can decompose to form other compounds. This decomposition can be radical-mediated, yielding various alkyl and alkoxyl radicals. vulcanchem.com

More importantly, similar to cumene hydroperoxide, it can undergo an acid-catalyzed rearrangement, a variant of the Hock rearrangement. In this process, the hydroperoxide is treated with an acid, leading to the migration of the aryl group and subsequent cleavage to yield a phenol (B47542) and a ketone. For 2,5-dimethylcumene hydroperoxide, this pathway would produce 2,5-dimethylphenol (B165462) and acetone (B3395972) . This reaction is a significant industrial route for the synthesis of phenols. researchgate.net

The decomposition products of the parent compound, cumene hydroperoxide, include methylstyrene, acetophenone (B1666503), and 2-phenylpropan-2-ol, which suggests that analogous side products could form from the decomposition of 2,5-dimethylcumene hydroperoxide. wikipedia.org

Dealkylation and Transalkylation Processes

The alkyl substituents on the aromatic ring of 2,5-dimethylcumene can be removed (dealkylation) or transferred to other aromatic molecules (transalkylation) under catalytic conditions, typically involving solid acids like zeolites. csic.es These reactions are crucial in the petrochemical industry for upgrading aromatic streams. csic.es

The dealkylation of alkylaromatic hydrocarbons can be readily catalyzed by Brønsted acids. tottori-u.ac.jprsc.org The process is used to remove alkyl side chains from a benzene (B151609) nucleus. google.com For 2,5-dimethylcumene, the isopropyl group is the most likely to be cleaved.

The mechanism proceeds via the formation of a carbenium ion intermediate. rsc.org

Protonation: A proton from the acid catalyst attacks the aromatic ring, forming an arenium ion (a benzenium ion intermediate).

β-Scission: The C-C bond between the ring and the isopropyl group cleaves in a step known as β-scission. This releases the alkyl group as an alkene (in this case, propene ) and restores the aromaticity of the ring, yielding p-xylene (B151628) .

This reaction is often performed using solid acid catalysts like silica-alumina or various types of zeolites (e.g., USY, ZSM-5), which offer high activity and selectivity. tottori-u.ac.jprsc.orgresearchgate.net The pore size and acidity of the catalyst are critical factors influencing its effectiveness. tottori-u.ac.jpresearchgate.net

Catalyst TypeReactant ClassProcessKey CharacteristicSource
Silica-Monolayer on Alumina (B75360) (SMA)Alkyl Polycyclic Aromatic HydrocarbonsDealkylationWeak Brønsted acid sites and large pores allow for high activity with bulky molecules. rsc.orgresearchgate.net
Zeolites (USY, ZSM-5)Alkyl Polycyclic Aromatic HydrocarbonsDealkylationActivity can be limited by smaller pore sizes for bulky reactants. rsc.orgresearchgate.net
Chromia on AluminaAlkyl-aromatics (e.g., Toluene)HydrodealkylationResistant to sulfur poisoning. google.com

Transalkylation involves the transfer of an alkyl group from one aromatic molecule to another. csic.es This process is often in competition with dealkylation and disproportionation reactions. researchgate.net For instance, 2,5-dimethylcumene could react with benzene to produce p-xylene and cumene.

Two primary mechanisms are proposed for transalkylation over zeolite catalysts: csic.es

Intermolecular Alkyl-Transfer: This pathway involves distinct dealkylation and alkylation steps. An alkylaromatic is first dealkylated, forming an alkene and a dealkylated aromatic. The alkene then alkylates another aromatic molecule. This mechanism proceeds via surface alkoxy species as intermediates. csic.es

Diaryl-Mediated Pathway: This mechanism involves the formation of a bulkier diaryl intermediate. An alkylaromatic reacts with a second aromatic molecule to form this intermediate, which then cleaves to form the final transalkylation products. This pathway is generally favored in large-pore zeolites where the formation of such bulky intermediates is sterically feasible. csic.es

A specific type of alkyl group migration is the Jacobsen reaction , which describes the migration of alkyl groups in polyalkylbenzenes when treated with sulfonic acid. scispace.com This reaction can involve both intramolecular (movement within the same molecule) and intermolecular (transfer between molecules) pathways, often leading to the alkyl groups occupying adjacent (vicinal) positions on the ring. scispace.com

Thermodynamic and Kinetic Control in Alkyl Group Migration

In the context of 2,5-dimethylcumene and related polyalkylbenzenes, the concepts of thermodynamic and kinetic control are crucial, particularly during synthesis and isomerization processes. The distribution of products in a chemical reaction can be governed by either the rate at which products are formed (kinetic control) or the relative stability of the products at equilibrium (thermodynamic control). wikipedia.orgjackwestin.com

A kinetically controlled reaction is one where the product ratio is determined by the activation energies of the competing pathways. jackwestin.com The product that forms via the lowest energy transition state will be the major product, as it is formed the fastest. wikipedia.org Such reactions are typically conducted under irreversible conditions, such as low temperatures and short reaction times. numberanalytics.com

Conversely, a thermodynamically controlled reaction is one where the product distribution reflects the relative Gibbs free energies of the products themselves. wikipedia.org Given sufficient energy (e.g., higher temperatures) and time to overcome the activation barriers of both forward and reverse reactions, a state of equilibrium is established. jackwestin.comnumberanalytics.com Under these reversible conditions, the most stable product will be the predominant one, even if its pathway of formation is slower. wikipedia.org

The isomerization of dialkylbenzenes over acid catalysts, such as zeolites, is a classic example where these principles apply. researchgate.net While 2,5-dimethylcumene can be synthesized via the alkylation of p-xylene, other isomers are often co-produced. The reaction mixture can be isomerized to enrich the desired product. The relative stabilities of the various dimethylcumene isomers will dictate the final composition under thermodynamic control. Generally, isomers with less steric hindrance between the bulky alkyl groups are more thermodynamically stable. The reaction conditions can be manipulated to favor either the kinetic or thermodynamic product distribution.

Control TypeReaction ConditionsGoverning FactorMajor Product CharacteristicApplication to Isomerization
Kinetic ControlLow Temperature, Short Reaction Time, Irreversible ConditionsRate of Formation (Lowest Activation Energy)The isomer that is formed fastest.Favors the isomer resulting from the most accessible reaction pathway, which may not be the most stable one.
Thermodynamic ControlHigh Temperature, Long Reaction Time, Reversible ConditionsProduct Stability (Lowest Gibbs Free Energy)The most stable isomer.Favors the most thermodynamically stable isomer distribution at equilibrium. nih.gov

Electrophilic Aromatic Substitution Reactions of 2,5-Dimethylcumene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The mechanism typically proceeds in two steps: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the loss of a proton to restore the ring's aromaticity. libretexts.org The reactivity of the ring and the position of substitution are strongly influenced by the substituents already present.

Nitration and Halogenation Reactions: Regioselectivity Studies

In 2,5-dimethylcumene, the aromatic ring is substituted with two methyl groups and one isopropyl group. All three are alkyl groups, which are known activators and ortho-, para-directors for EAS reactions. libretexts.orgnumberanalytics.com The available positions for substitution on the 2,5-dimethylcumene ring are C3, C4, and C6.

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). For 2,5-dimethylcumene, the directing effects of the three alkyl groups must be considered collectively.

The C2-isopropyl group directs to C3 (ortho) and C6 (ortho).

The C5-methyl group directs to C4 (ortho) and C6 (para).

The C1-methyl group (in p-xylene nomenclature) directs to C6 (ortho).

The positions are activated as follows:

Position 3: Activated by the C2-isopropyl group (ortho).

Position 4: Activated by the C5-methyl group (ortho).

Position 6: Activated by all three groups (ortho to C2-isopropyl, para to C5-methyl, and ortho to the other methyl group).

Position 6 is the most electronically activated site. However, steric hindrance is a significant factor. The bulky isopropyl group at C2 will sterically hinder attack at the adjacent C3 and C6 positions. youtube.com Therefore, substitution at C4, which is ortho to the less bulky C5-methyl group and avoids the steric influence of the isopropyl group, is expected to be a major product. While C6 is electronically favored, it is flanked by two substituents, increasing steric hindrance. Studies on the nitration of similar molecules like p-xylene and m-xylene (B151644) show that product distribution is a complex interplay of electronic and steric factors. nih.govresearchgate.netrsc.org High regioselectivity is often maintained even with highly reactive nitrating agents. researchgate.net

Halogenation: Halogenation (e.g., bromination or chlorination) also proceeds via an EAS mechanism, typically requiring a Lewis acid catalyst (like FeBr₃ or AlCl₃) to polarize the halogen molecule and generate a sufficiently strong electrophile. The directing principles are identical to those for nitration. jove.com Substitution will be directed to the activated positions (3, 4, and 6). Again, steric hindrance from the isopropyl group is expected to disfavor attack at the ortho positions (3 and 6), making position 4 a likely site for halogenation. The use of specific brominating agents like N-bromosuccinimide (NBS) in combination with zeolites or silica (B1680970) gel can enhance para-selectivity in related aromatic systems. mdpi.com

Sulfonation and Acylation Reactions

Sulfonation: This reaction typically uses fuming sulfuric acid (H₂SO₄/SO₃) or sulfur trioxide (SO₃) as the electrophile to introduce a sulfonic acid group (–SO₃H). google.com Sulfonation is often a reversible reaction, meaning that under certain conditions (e.g., high temperature, dilute acid), it can be subject to thermodynamic control. researchgate.net The directing effects of the alkyl groups in 2,5-dimethylcumene will guide the sulfonyl group to the most reactive positions. As with nitration and halogenation, position 4 is a probable site of substitution, balancing electronic activation and steric accessibility. Kinetic studies on the sulfonation of related polymethylbenzenes like pseudocumene have been performed to understand the reaction mechanism. acs.org

Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst (e.g., AlCl₃). vaia.com The reaction is generally irreversible and leads to the formation of a ketone. The introduced acyl group is a deactivator, which prevents further acylation of the same ring. For 2,5-dimethylcumene, the strong activating and directing effects of the three alkyl groups will determine the site of acylation. Based on minimizing steric hindrance, particularly from the isopropyl group, the acetyl group would be expected to add at position 4. Studies on the acylation of p-xylene confirm that the reaction proceeds with high regioselectivity to yield a single major product. researchgate.netaskfilo.com

Substituent Effects on Reactivity and Orientation

The rate and regioselectivity of electrophilic aromatic substitution on 2,5-dimethylcumene are dictated by the electronic and steric properties of its three alkyl substituents. ucsb.edu

Reactivity: All three substituents—two methyl and one isopropyl—are electron-donating groups (EDGs). They activate the aromatic ring towards electrophilic attack, making it more nucleophilic and thus more reactive than benzene. libretexts.orgmasterorganicchemistry.com They achieve this primarily through an inductive effect, where the alkyl groups push electron density into the ring, stabilizing the positive charge of the arenium ion intermediate. libretexts.org

Orientation (Directing Effects): As activating groups, they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org

Electronic Effects: The combined inductive effects of the three groups strongly activate the available positions (3, 4, and 6). Position 6 is electronically the most favored as it benefits from the directing influence of all three groups.

Steric Effects: Steric hindrance plays a critical role in determining the final product ratio. The isopropyl group is significantly bulkier than the methyl groups. This steric bulk hinders the approach of the electrophile to the adjacent ortho positions (C3 and C6). youtube.com Consequently, the less hindered C4 position, which is ortho to a methyl group but not adjacent to the bulky isopropyl group, becomes a highly favored site for substitution.

ReactionElectrophilePredicted Major Product(s)Rationale
NitrationNO₂⁺3-Nitro-2,5-dimethylcumene; 4-Nitro-2,5-dimethylcumenePosition 4 is electronically activated and sterically accessible. Position 3 is also possible, but more hindered. Position 6 is electronically favored but sterically hindered.
BrominationBr⁺ (from Br₂/FeBr₃)4-Bromo-2,5-dimethylcumeneAttack at the least sterically hindered activated position is strongly favored.
SulfonationSO₃2,5-Dimethylcumene-4-sulfonic acidSimilar to halogenation, substitution occurs at the least sterically hindered activated position.
Acylation (e.g., Acetylation)CH₃CO⁺1-(3,6-Dimethyl-4-isopropylphenyl)ethan-1-one (Acylation at C4)The bulky acyl group will preferentially add to the most sterically accessible activated position (C4).

Hydrogenation and Dehydrogenation Chemistry

Catalytic Hydrogenation of Aromatic Moieties

Catalytic hydrogenation is a reduction reaction that involves the addition of hydrogen (H₂) across double or triple bonds in the presence of a metal catalyst. wikipedia.org The hydrogenation of an aromatic ring, such as in 2,5-dimethylcumene, requires more forcing conditions (higher temperatures and pressures) than the hydrogenation of simple alkenes due to the stability conferred by aromaticity. numberanalytics.com The reaction converts the aromatic ring into its corresponding cycloalkane. For 2,5-dimethylcumene, complete hydrogenation yields 1-isopropyl-2,5-dimethylcyclohexane.

The process typically involves a heterogeneous catalyst where the reaction occurs on the surface of a metal. wikipedia.org Common catalysts include platinum (Pt), palladium (Pd), nickel (Ni), and rhodium (Rh), often supported on a high-surface-area material like carbon (C), alumina (Al₂O₃), or silica (SiO₂). tcichemicals.com The mechanism involves the adsorption of both the aromatic compound and molecular hydrogen onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are sequentially added to the aromatic ring until it is fully saturated. wikipedia.org

The choice of catalyst and reaction conditions can influence the reaction's efficiency and selectivity. For instance, rhodium-based catalysts have shown high efficiency for aromatic hydrogenation, sometimes allowing for the retention of other functional groups. tcichemicals.com

Catalyst SystemTypical SubstrateTemperature (°C)Pressure (atm)Key Features
Pd/CAlkylbenzenes25 - 1001 - 100Widely used, effective under relatively mild conditions. tcichemicals.com
PtO₂ (Adam's catalyst)Aromatic Rings20 - 1001 - 4Highly active catalyst, often used in laboratory-scale hydrogenations.
Raney NiAromatic Compounds100 - 200100 - 200Cost-effective catalyst used in large-scale industrial hydrogenations, requires higher temperatures and pressures.
Rh/C or Rh-based complexesSubstituted Aromatics20 - 8010 - 100Highly active, can be selective, and may operate under milder conditions than Ni. tcichemicals.comresearchgate.net

Dehydrogenation of Alkyl Side Chains

The dehydrogenation of the alkyl side chains of 2,5-dimethylcumene, specifically the isopropyl group, is a key transformation for producing the corresponding vinylaromatic monomer, 2,5-dimethylstyrene (B1584819). nih.govsigmaaldrich.comscbt.com This reaction is analogous to the industrial production of styrene (B11656) from ethylbenzene (B125841) and α-methylstyrene from cumene. The process typically involves the catalytic removal of hydrogen from the isopropyl group, leading to the formation of a carbon-carbon double bond.

Catalytic dehydrogenation is generally an endothermic process requiring high temperatures, often in the range of 150°C to 400°C, and is influenced by the choice of catalyst and reaction conditions. acs.orggoogle.com Catalysts for such transformations often include non-acidic, crystalline microporous materials containing metals like tin, in conjunction with a dehydrogenation-hydrogenation metal such as platinum or palladium. google.com Iridium-based catalysts, particularly chloroiridium complexes with biaryl-based diphosphine ligands, have also shown high activity for the transfer dehydrogenation of hindered alkanes, including cumene, using a hydrogen acceptor like tert-butylethene (TBE). acs.orgnih.gov

The reaction proceeds via the breaking of two carbon-hydrogen bonds at the benzylic and tertiary positions of the isopropyl group. nih.gov While specific studies detailing the dehydrogenation of 2,5-dimethylcumene are not extensively documented in readily available literature, the principles are well-established from studies on similar alkylbenzenes. google.comrsc.org For instance, pyrolysis of mixtures containing related compounds has been shown to yield 2,5-dimethylstyrene, indicating the feasibility of this transformation under thermal stress. researchgate.net

Table 1: Illustrative Catalytic Systems for Alkylbenzene Dehydrogenation This table presents catalyst types known to be effective for the dehydrogenation of cumene and related alkylbenzenes, which are applicable to 2,5-dimethylcumene.

Catalyst SystemTypical Temperature (°C)Key Features
Tin-containing Microporous Material (e.g., with Pt/Pd)350 - 500High selectivity, reduces cracking and isomerization. google.com
Chloroiridium Complexes (e.g., [Ir(COD)Cl]₂)~150Effective for transfer dehydrogenation with a hydrogen acceptor. acs.orgnih.gov
Palladium (Pd⁰) on support150 - 300Can be used in the absence of a hydrogen acceptor. google.com
Pincer-ligated Iridium ComplexesVariableHigh selectivity for terminal dehydrogenation in n-alkanes. rsc.org

Side-Chain Functionalization and Derivatization

The presence of both methyl and isopropyl groups on the aromatic ring of 2,5-dimethylcumene offers multiple sites for functionalization. The benzylic hydrogens on both side chains are particularly susceptible to chemical modification through radical and oxidative pathways.

Radical Functionalization Approaches

Radical functionalization provides a powerful method for introducing new functional groups onto the alkyl side chains of 2,5-dimethylcumene. numberanalytics.com These reactions typically proceed via a radical chain mechanism involving initiation, propagation, and termination steps. ucr.edu The benzylic positions—the tertiary carbon of the isopropyl group and the carbon of the methyl group—are the most reactive sites for hydrogen atom abstraction due to the resonance stabilization of the resulting benzylic radical. pearson.com

A classic example of this reactivity is free-radical bromination, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or dibenzoyl peroxide) and light. libretexts.orgblogspot.com The bromine radical selectively abstracts a benzylic hydrogen, leading to a stabilized radical intermediate. This intermediate then reacts with a bromine source (such as Br₂ generated in situ from NBS) to form the brominated product. pearson.comblogspot.com

Given the two types of benzylic hydrogens in 2,5-dimethylcumene, a mixture of products could be expected. The tertiary benzylic hydrogen on the isopropyl group is generally more susceptible to abstraction than the primary hydrogens of the methyl group, suggesting that bromination would occur preferentially at the isopropyl side chain.

Recent advances in radical chemistry have expanded the scope of C(sp³)–H functionalization beyond halogenation to include cyanation, thiolation, and amination, often using copper-catalyzed radical-relay mechanisms. nih.govrsc.org These methods employ oxidants like N-fluorobenzenesulfonimide (NFSI) to generate a nitrogen-centered radical that initiates hydrogen atom transfer from the substrate, showcasing high selectivity for benzylic C–H bonds. rsc.org

Table 2: Radical Functionalization of Benzylic C-H Bonds This table outlines common reagents and expected outcomes for the radical functionalization of benzylic positions, applicable to 2,5-dimethylcumene.

Reaction TypeReagent(s)Expected Major Product on 2,5-DimethylcumeneMechanism Highlight
BrominationN-Bromosuccinimide (NBS), light/initiator2-(1-Bromo-1-methylethyl)-1,4-dimethylbenzeneFree-radical chain reaction with selective abstraction of the tertiary benzylic hydrogen. pearson.comlibretexts.org
ChlorinationCl₂, light/heatMixture of chlorinated productsLess selective than bromination, may attack various C-H bonds. masterorganicchemistry.com
CyanationCu catalyst, NFSI, TMSCN2-(1,4-Dimethylphenyl)propanenitrileCopper-catalyzed radical-relay via a benzylic radical intermediate. rsc.org
ThiolationCu catalyst, NFSI, S-aryl benzenethiosulfonatesAryl (1-(1,4-dimethylphenyl)ethyl) sulfideReductive activation of an N-F reagent generates a radical for hydrogen atom transfer. nih.gov

Selective Oxidation of Alkyl Groups

The selective oxidation of the alkyl side chains of 2,5-dimethylcumene can yield a variety of valuable oxygenated derivatives, including alcohols, ketones, and carboxylic acids. libretexts.org The outcome of the oxidation depends significantly on the oxidant, catalyst, and reaction conditions. acs.orgrsc.org Both the isopropyl and methyl groups can be targeted.

Autoxidation, or reaction with molecular oxygen, of dimethylcumene is known to produce a mixture of hydroperoxides. google.com Oxidation can occur at the tertiary carbon of the isopropyl group to form a tertiary hydroperoxide, and at the methyl group to form a primary hydroperoxide. google.com These hydroperoxides are key intermediates that can be further transformed. For example, catalytic hydrogenation of a mixture of primary and tertiary hydroperoxides from dimethylcumene can selectively reduce them to the corresponding alcohols, dimethyltolyl carbinol and the primary alcohol. google.com

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically oxidize alkyl side chains that have at least one benzylic hydrogen all the way to a carboxylic acid group, cleaving the rest of the alkyl chain. libretexts.org Applying this to 2,5-dimethylcumene would likely lead to the oxidation of both the isopropyl and methyl groups.

More controlled oxidation can be achieved using specific catalysts. For instance, studies on the oxidation of p-cymene (B1678584), a close structural analog, show that different products can be favored. acs.orgresearchgate.net Oxidation with O₂ over certain catalysts can yield 4-methylacetophenone (from oxidation of the isopropyl group) and 2-p-tolylpropan-2-ol. acs.orgrsc.org The use of hydrogen peroxide with a ruthenium(III) catalyst under phase-transfer conditions has also been shown to oxidize the side chains of alkyl aromatics to alcohols and ketones. rsc.org The oxidation of p-cymene under these conditions yielded primarily 2-p-tolylpropan-2-ol. rsc.org

Table 3: Products from Selective Oxidation of Alkylbenzenes This table summarizes potential oxidation products of 2,5-dimethylcumene based on established reactions for analogous compounds like p-cymene and general alkylaromatics.

Reagent/Catalyst SystemTarget Side ChainMajor Product Type(s)Illustrative Product from 2,5-Dimethylcumene
O₂ / LaCoO₃ CatalystIsopropylKetone1-(2,5-Dimethylphenyl)ethanone acs.org
H₂O₂ / RuCl₃ / Phase-Transfer CatalystIsopropylTertiary Alcohol2-(2,5-Dimethylphenyl)propan-2-ol rsc.org
O₂ / Lead and Manganese AcetatesIsopropyl & MethylTertiary Alcohols, KetonesDimethyltolyl carbinol, Methyl acetophenone derivative google.com
KMnO₄ / H₂SO₄Isopropyl & MethylCarboxylic Acid4-Isopropyl-2-methylbenzoic acid, 2,5-Dimethylbenzoic acid libretexts.orgresearchgate.net
O₂ / N-Hydroxyphthalimide (NHPI)Isopropyl & MethylHydroperoxides, Ketones2-(1-Hydroperoxy-1-methylethyl)-1,4-dimethylbenzene researchgate.net

Computational and Theoretical Investigations of 2,5 Dimethylcumene

Theoretical Elucidation of Reaction Mechanisms and Pathways

Intrinsic Reaction Coordinate (IRC) Analysis

Should scholarly research focusing on the computational and theoretical aspects of 2,5-dimethylcumene become available, a detailed article conforming to the requested structure could be generated.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations rely on force fields, which are sets of mathematical functions and parameters that describe the potential energy of a system of atoms. wikipedia.orgusc.edu The accuracy of molecular simulations is highly dependent on the quality of the force field used. wikipedia.org For alkyl aromatic systems like 2,5-dimethylcumene, the force field needs to accurately represent various types of interactions, including bonded terms (bond stretching, angle bending, dihedral torsions) and non-bonded terms (van der Waals and electrostatic interactions). usc.edu

Developing a force field can be done through parameterization against experimental data or high-level quantum mechanical calculations. wikipedia.org Several well-established force fields, such as AMBER, CHARMM, and OPLS (Optimized Potentials for Liquid Simulations), have parameters for aromatic and alkyl functionalities that can be used for modeling compounds like 2,5-dimethylcumene. wikipedia.org The OPLS-AA (All-Atom) force field, for example, is widely used for organic liquids and provides a good representation of the thermodynamic and structural properties of these systems.

More advanced, polarizable force fields like AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) have been developed to provide a more accurate description of electrostatic interactions in aromatic systems by including atomic multipoles and induced dipoles. acs.org This is particularly important for capturing anisotropic interactions like π-stacking, which can be significant in condensed-phase simulations of aromatic molecules. acs.org

The table below shows a representative set of force field parameters for atom types found in 2,5-dimethylcumene, based on a generic force field model.

Parameter Type Atom Types Involved Equilibrium Value Force Constant
Bond StretchingC_ar - C_ar1.40 Å469 kcal/(mol·Å²)
C_ar - C_sp31.51 Å317 kcal/(mol·Å²)
C_ar - H1.08 Å367 kcal/(mol·Å²)
C_sp3 - H1.09 Å340 kcal/(mol·Å²)
Angle BendingC_ar - C_ar - C_ar120.0°63 kcal/(mol·rad²)
C_ar - C_ar - C_sp3120.0°70 kcal/(mol·rad²)
H - C_sp3 - H109.5°35 kcal/(mol·rad²)
Dihedral TorsionC_ar-C_ar-C_sp3-HMultipleMultiple
van der Waals (L-J)C_arσ = 3.55 Åε = 0.070 kcal/mol
C_sp3 (methyl)σ = 3.50 Åε = 0.066 kcal/mol

Note: These parameters are examples and may vary between different force fields.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the structure, dynamics, and thermodynamics of molecules in various environments, such as in the liquid phase or within the confined spaces of a catalyst.

For a compound like 2,5-dimethylcumene, MD simulations can be used to study its behavior in a reaction mixture. For instance, simulations of benzene (B151609), propene, and cumene (B47948) mixtures have been performed to understand the microscopic configurations and dynamic behavior relevant to cumene synthesis. nih.gov These simulations revealed tendencies for certain molecules to cluster at different conditions, which can influence reaction rates and selectivity. nih.gov Similar simulations for 2,5-dimethylcumene could elucidate how it interacts with reactants, products, and solvents in a reaction environment.

The following table summarizes the types of information that can be obtained from MD simulations of 2,5-dimethylcumene in a simulated reaction environment.

Property Description Relevance to Reaction Environment
Radial Distribution Function (RDF)Describes the probability of finding a particle at a distance r from another particle.Provides information on the local solvation structure and molecular clustering. nih.gov
Diffusion CoefficientA measure of the rate of translational motion of molecules.Determines the mobility of reactants and products within the reaction medium or catalyst pores.
Residence TimeThe average time a molecule spends in a specific region, such as near a catalyst's active site.Indicates the strength of the catalyst-substrate interaction and the likelihood of reaction.
Free Energy ProfileThe change in free energy as a function of a reaction coordinate.Can be calculated using enhanced sampling methods to identify reaction barriers and stable intermediates.

Structure-Reactivity Relationships and Predictive Modeling

Computational chemistry is instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the chemical structure of a molecule with its reactivity or physical properties. For a series of related compounds like alkylated benzenes, computational methods can be used to calculate a variety of molecular descriptors that are then used to build predictive models.

For 2,5-dimethylcumene, relevant descriptors could include electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. The HOMO-LUMO gap can be an indicator of chemical reactivity. Other descriptors might include steric parameters, partial atomic charges, and electrostatic potential maps, which can provide insights into how the molecule will interact with other species, particularly in a catalytic reaction.

For example, in electrophilic aromatic substitution reactions, the positions of the methyl and isopropyl groups on the benzene ring of 2,5-dimethylcumene will direct incoming electrophiles. Computational models can predict the most likely sites of reaction by calculating the charge distribution and the stability of the intermediate carbocations (Wheland intermediates).

The table below presents a hypothetical set of calculated molecular descriptors for 2,5-dimethylcumene and related isomers, which could be used to develop a structure-reactivity model for a specific reaction, such as nitration.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Predicted Relative Reactivity
Cumene-8.9-0.58.41.0
p-Cymene (B1678584)-8.7-0.48.31.5
2,5-Dimethylcumene-8.6-0.38.32.0
2,4-Dimethylcumene-8.5-0.38.22.2
Durene-8.4-0.28.22.5

Note: The values in this table are illustrative and intended to demonstrate the concept of using calculated descriptors for predictive modeling. Actual values would need to be obtained from specific quantum chemical calculations.

By developing such predictive models, it becomes possible to screen virtual libraries of compounds and to estimate their reactivity or other properties without the need for extensive experimental synthesis and testing. This computational-driven approach accelerates the discovery and optimization of chemical processes.

Advanced Analytical Methodologies in 2,5 Dimethylcumene Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the molecular-level investigation of 2,5-dimethylcumene. They provide detailed information about the molecule's structure, bonding, and electronic properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,5-dimethylcumene. rsc.org Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. libretexts.org In ¹³C NMR, the number of unique carbon signals reveals the molecular symmetry. For 2,5-dimethylcumene, distinct signals are expected for the different carbon environments within the molecule. chemistrytalk.org

NMR is not only used for static structural analysis but also serves as a powerful technique for real-time reaction monitoring. magritek.com By tracking the changes in NMR signals over time, chemists can gain insights into reaction kinetics, identify transient intermediates, and determine the endpoint of reactions involving 2,5-dimethylcumene. osf.ioresearchgate.net This is particularly valuable in studying its synthesis or transformations. magritek.com Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can be employed in flow setups to further elucidate the structure of products and intermediates formed during a reaction. osf.io

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for 2,5-Dimethylcumene (Note: Actual experimental values may vary based on solvent and experimental conditions.)

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Multiplicity
C1 (ipso, isopropyl) 146.3 - -
C2 (ipso, methyl) 134.5 - -
C3 (aromatic CH) 129.8 7.0 d
C4 (aromatic CH) 126.5 7.1 d
C5 (ipso, methyl) 133.2 - -
C6 (aromatic CH) 124.0 6.9 s
Isopropyl CH 33.8 3.2 sept
Isopropyl CH₃ 24.1 1.2 d
2-CH₃ 20.8 2.3 s

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of 2,5-dimethylcumene. nih.gov When coupled with an ionization technique like electron ionization (EI), it also provides a characteristic fragmentation pattern that serves as a molecular fingerprint. libretexts.org

In the mass spectrum of 2,5-dimethylcumene, the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (148.24 g/mol ). nih.gov Common fragmentation patterns for alkylbenzenes involve the loss of alkyl groups. For 2,5-dimethylcumene, a significant fragment is often observed at m/z 133, corresponding to the loss of a methyl group ([M-15]⁺). nih.gov This fragmentation is a key identifier in complex mixture analysis. researchgate.net Advanced MS techniques are also crucial for identifying transient intermediates and final products in reactions where 2,5-dimethylcumene is a reactant or product.

Table 2: Key Mass Spectrometry Data for 2,5-Dimethylcumene nih.gov

Feature Value
Molecular Formula C₁₁H₁₆
Exact Mass 148.1252 u
Molecular Weight 148.24 g/mol
Major Fragment (m/z) 133
Second Highest Fragment (m/z) 148

IR spectroscopy is particularly useful for identifying characteristic vibrations of the alkyl and aromatic C-H bonds and the C=C bonds within the benzene (B151609) ring. utdallas.edu The C-H stretching vibrations for the methyl and isopropyl groups typically appear in the 2850-3000 cm⁻¹ region. derpharmachemica.com Aromatic C-H stretches are found just above 3000 cm⁻¹. The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane bending vibrations below 900 cm⁻¹ can help confirm the substitution pattern on the benzene ring. docbrown.info

Raman spectroscopy provides complementary information. anton-paar.com It is particularly sensitive to the non-polar C-C bonds of the aromatic ring and the alkyl backbone, which may show weak absorptions in the IR spectrum. libretexts.org The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for 2,5-Dimethylcumene (Note: Based on typical ranges for substituted benzenes.)

Vibrational Mode Typical IR Frequency Range (cm⁻¹) Typical Raman Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic C-H Stretch 2850 - 2970 2850 - 2970
Aromatic C=C Stretch 1450 - 1600 1450 - 1600
C-H Bending (Alkyl) 1375 - 1465 1375 - 1465

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating 2,5-dimethylcumene from complex mixtures, such as reaction products or environmental samples, and for its quantification.

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like 2,5-dimethylcumene. botanyjournals.com In GC, the compound is vaporized and passed through a column where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The retention time, the time it takes for the compound to exit the column, is a characteristic identifier. mdpi.com

When GC is coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and definitive identification. imist.ma As each separated component elutes from the GC column, it is immediately introduced into the mass spectrometer, which provides a mass spectrum for positive identification. nih.gov GC-MS is widely used for the quantitative analysis of 2,5-dimethylcumene in various matrices. researchgate.net The Kovats retention index is an important parameter in GC, and for 2,5-dimethylcumene, it has been experimentally determined on standard non-polar columns to be in the range of 1108 to 1130. nih.gov

While 2,5-dimethylcumene itself is volatile and best analyzed by GC, its non-volatile derivatives, which may be formed through reactions such as oxidation or coupling, require High-Performance Liquid Chromatography (HPLC) for analysis. ufl.edu HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. semanticscholar.org

This technique is crucial when studying the products of reactions that introduce polar functional groups (like hydroxyl or carboxyl groups) onto the 2,5-dimethylcumene structure, rendering them non-volatile. chromatographyonline.comgba-group.com Various detectors can be coupled with HPLC, such as UV-Vis detectors, which are suitable for aromatic compounds, or mass spectrometers (LC-MS), which provide structural information on the separated derivatives. mdpi.com

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

Chiral chromatography is a specialized branch of chromatography used to separate stereoisomers, specifically enantiomers. mz-at.de Enantiomers are pairs of molecules that are non-superimposable mirror images of each other, a property known as chirality. mz-at.dechromatographyonline.com The determination of the enantiomeric excess (ee), which measures the purity of a chiral substance by quantifying the amount of one enantiomer relative to the other, is crucial in many fields, particularly the pharmaceutical industry. wikipedia.orgheraldopenaccess.uschromatographyonline.com A sample containing equal amounts of both enantiomers is called a racemic mixture and has an ee of 0%, while a pure sample of a single enantiomer has an ee of 100%. wikipedia.orgyoutube.com

The applicability of chiral chromatography is entirely dependent on the molecule's structure. For a molecule to be chiral, it must typically contain at least one stereocenter, which is a carbon atom bonded to four different substituent groups.

The chemical structure of 2,5-dimethylcumene, systematically named 1,4-dimethyl-2-propan-2-ylbenzene, lacks a stereocenter. nih.gov The isopropyl group is attached to the benzene ring at position 2, and the methyl groups are at positions 1 and 4. The carbon atoms of the benzene ring are sp² hybridized and cannot be stereocenters. The carbon atoms within the isopropyl and methyl groups also lack the necessary four different substituents. Consequently, 2,5-dimethylcumene is an achiral molecule. It does not exist as enantiomers, and therefore, the concept of enantiomeric excess does not apply.

Because 2,5-dimethylcumene is achiral, chiral chromatography is not an applicable technique for its analysis . Standard chromatographic methods such as gas or liquid chromatography are sufficient for its separation and quantification from other compounds.

In Situ and Operando Spectroscopy in Catalytic Reaction Studies

Understanding the mechanisms of catalytic reactions is fundamental to improving catalyst design and reaction efficiency. tuwien.at Traditional analysis of catalysts before and after a reaction often fails to capture the dynamic changes that occur under actual operating conditions. In situ and operando spectroscopy techniques have emerged as powerful tools to bridge this gap by allowing researchers to observe the catalyst "in action." mdpi.com Operando spectroscopy, a more specific term, combines the in-situ spectroscopic characterization of a catalyst with the simultaneous measurement of its catalytic activity and selectivity. hidenanalytical.comethz.ch

The synthesis of 2,5-dimethylcumene is often achieved through the alkylation of p-xylene (B151628) with propylene (B89431), a reaction frequently catalyzed by solid acids like zeolites (e.g., USY, HZSM-5). semanticscholar.org Operando spectroscopic techniques are invaluable for studying such processes.

Key operando techniques applicable to catalytic reactions involving 2,5-dimethylcumene include:

Operando Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique can monitor the vibrations of molecules adsorbed on the catalyst surface. In the synthesis of 2,5-dimethylcumene, operando FT-IR could be used to observe the interaction of p-xylene and propylene with the Brønsted and Lewis acid sites of a zeolite catalyst, identify reaction intermediates, and understand how these species contribute to the formation of the final product. mdpi.com

Operando Raman Spectroscopy : As a complementary vibrational spectroscopy technique, Raman spectroscopy is particularly sensitive to the framework of catalysts like metal oxides and can be used in the presence of water. hidenanalytical.comornl.gov It can track changes in the catalyst structure, such as phase transformations or the formation of carbonaceous deposits (coke), during the reaction. ornl.govunito.it

Operando X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) : These synchrotron-based techniques provide detailed structural information. nih.gov Operando XRD can monitor the crystalline structure of the catalyst under reaction conditions, revealing phase stabilities and transformations. nih.gov Operando XAS gives insight into the electronic state and local coordination environment of metal atoms within a catalyst, which is crucial for understanding structure-activity relationships. mdpi.com

By combining these spectroscopic methods with online product analysis (typically via mass spectrometry or gas chromatography), a comprehensive picture of the catalytic cycle can be developed. hidenanalytical.comnih.gov

Table 1: Application of In Situ/Operando Spectroscopy in Catalytic Studies Relevant to 2,5-Dimethylcumene
TechniquePrincipleInformation GainedRelevance to 2,5-Dimethylcumene Synthesis
Operando FT-IRMeasures absorption of infrared radiation by molecular vibrations.Identifies functional groups, adsorbed species, and surface intermediates. mdpi.comMonitors reactant adsorption on catalyst acid sites and formation of intermediates during p-xylene alkylation.
Operando RamanMeasures inelastic scattering of monochromatic light from molecular vibrations. unito.itProvides information on catalyst framework structure, phase changes, and coke formation. hidenanalytical.comornl.govTracks the structural integrity and deactivation pathways of zeolite catalysts during the reaction.
Operando XRD/XASUtilizes diffraction or absorption of X-rays to probe atomic structure. mdpi.comnih.govDetermines crystalline phases, lattice parameters, and the oxidation state/coordination of metal centers. mdpi.comReveals dynamic changes in the catalyst's bulk and active site structure under reaction conditions.

Hyphenated Techniques for Comprehensive Chemical System Analysis

Hyphenated techniques are powerful analytical methods that couple a separation technique with a spectroscopic detection technique. chromatographytoday.comnih.gov This combination leverages the strengths of both methods: the ability of chromatography to separate complex mixtures and the power of spectroscopy to identify and quantify the individual components. chromatographytoday.com For a volatile aromatic hydrocarbon like 2,5-dimethylcumene, these techniques are essential for its detection and quantification in various matrices, from reaction products to environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common and powerful hyphenated technique for analyzing volatile compounds like 2,5-dimethylcumene. nih.govslideshare.net In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique "fingerprint" (mass spectrum) for each compound, allowing for definitive identification. researchgate.net The PubChem database lists GC-MS data for 2,5-dimethylcumene, highlighting its standard use for this compound's analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : While GC-MS is ideal for volatile compounds, LC-MS is used for separating non-volatile or thermally unstable compounds. ox.ac.uk In the context of 2,5-dimethylcumene research, LC-MS could be employed to analyze complex reaction mixtures that may contain non-volatile byproducts, catalysts, or additives alongside the main product. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) : For extremely complex mixtures, such as petroleum fractions or environmental extracts, conventional GC-MS may not provide sufficient resolving power. GCxGC-MS adds a second, different chromatographic column to the system. This comprehensive two-dimensional separation provides a massive increase in peak capacity, allowing for the separation and identification of hundreds or even thousands of compounds in a single analysis. mdpi.com This technique would be highly effective for trace analysis of 2,5-dimethylcumene and its isomers in challenging matrices. mdpi.com

Table 2: Hyphenated Analytical Techniques for 2,5-Dimethylcumene Analysis
TechniqueSeparation PrincipleDetection PrincipleApplication for 2,5-Dimethylcumene
GC-MSGas Chromatography (GC): Separation of volatile compounds based on boiling point and polarity. slideshare.netMass Spectrometry (MS): Identification based on mass-to-charge ratio of ionized molecules and their fragments. researchgate.netPrimary tool for identification and quantification in reaction products, purity analysis, and isomer differentiation. nih.gov
LC-MSLiquid Chromatography (LC): Separation based on partitioning between a liquid mobile phase and a solid stationary phase. ox.ac.ukMass Spectrometry (MS): Provides molecular weight and structural information. nih.govAnalysis of reaction mixtures containing non-volatile byproducts or starting materials.
GCxGC-MSTwo-dimensional Gas Chromatography (GCxGC): Enhanced separation using two different GC columns. mdpi.comMass Spectrometry (MS): High-throughput identification of co-eluting peaks.Trace analysis in highly complex matrices like crude oil, fuels, or environmental samples. mdpi.com

Environmental Transformation and Mechanistic Degradation of 2,5 Dimethylcumene

Aquatic Environmental Chemistry: Oxidation and Hydrolysis Mechanisms

In aquatic environments, the fate of 2,5-dimethylcumene is influenced by processes such as oxidation and hydrolysis. Given its low water solubility, a significant fraction of the compound may partition to sediment or organic matter. vulcanchem.com

Hydrolysis, the cleavage of chemical bonds by the addition of water, is not considered a significant degradation pathway for alkylbenzenes like 2,5-dimethylcumene due to the stability of the aromatic ring and the C-C bonds of the alkyl substituents. researchgate.net

Oxidation, however, can be a relevant transformation process in aquatic systems. This can occur through reactions with photochemically produced reactive species such as hydroxyl radicals. nih.gov In sunlit surface waters, the aqueous-phase photochemical oxidation can lead to the formation of more polar and often more biodegradable products. copernicus.org The oxidation can result in hydroxylated derivatives and, eventually, ring-cleavage products. copernicus.org The process of water oxidation itself is a complex reaction that can be catalyzed by various substances. wikipedia.orgnih.gov

Applications of 2,5 Dimethylcumene in Advanced Chemical Synthesis and Materials Science

2,5-Dimethylcumene as a Key Intermediate in Fine Chemical Synthesis

2,5-Dimethylcumene, also known as 2-isopropyl-p-xylene, is a valuable intermediate in the synthesis of a variety of fine chemicals. chemspider.com Its unique substitution pattern on the benzene (B151609) ring allows for targeted chemical transformations, leading to the production of specialized molecules with applications in various industries.

Precursor to Specialty Aromatic Oxygenates

A significant application of 2,5-dimethylcumene lies in its role as a precursor to specialty aromatic oxygenates, particularly dimethylphenols. The oxidation of 2,5-dimethylcumene can form hydroperoxides, which are key intermediates in the production of phenols. vulcanchem.com For instance, 2,5-dimethylcumene can be oxidized to its corresponding hydroperoxide, which is then cleaved to produce 2,5-dimethylphenol (B165462). google.comsigmaaldrich.com This process is analogous to the well-known Hock process for producing phenol (B47542) and acetone (B3395972) from cumene (B47948). thermofisher.comunacademy.com

The synthesis of 2,5-dimethylphenol is of industrial interest as it serves as a starting material for various products, including antioxidants and vitamin E. google.com Research has explored different methods for the synthesis of 2,5-dimethylphenol, including sulfonation alkali fusion, nitration reduction, and direct catalytic hydroxylation. google.com One patented method describes the synthesis of 2,5-dimethylphenol from 2,5-dimethyl benzene sulfonic acid using supercritical distilled water as the reaction medium. google.com

Furthermore, the oxidation of other dimethylcumene isomers, such as 3,5-dimethylcumene, has been investigated for the production of corresponding xylenols. vdoc.pub The selective oxidation of the isopropyl group is a key step in these transformations.

Building Block for Complex Organic Molecules

The term "building block" in chemistry refers to molecules with reactive functional groups that are used for the modular assembly of more complex structures. sigmaaldrich.comwikipedia.org 2,5-Dimethylcumene, through various chemical modifications, can be converted into such building blocks for the synthesis of intricate organic molecules.

For example, the functional groups on the aromatic ring can be manipulated to introduce other functionalities, making it a versatile scaffold. The presence of both methyl and isopropyl groups offers different sites for chemical reactions, allowing for selective transformations. These transformations can lead to the creation of novel compounds with potential applications in medicinal chemistry and materials science. sigmaaldrich.com The development of new catalytic methods continues to expand the utility of such aromatic compounds as building blocks for a diverse range of complex molecules. nih.gov

Role in Polymer Chemistry and Monomer Synthesis

The structural characteristics of 2,5-dimethylcumene make it a relevant molecule in the field of polymer chemistry, particularly as a precursor for the synthesis of specific aromatic monomers.

Precursor for Aromatic Monomers (e.g., styrenic derivatives)

2,5-Dimethylcumene can be a precursor to styrenic monomers. For example, dehydrogenation of the isopropyl group of 2,5-dimethylcumene would yield 2,5-dimethylstyrene (B1584819). nih.gov Styrenic monomers are crucial in the production of a wide array of polymers and copolymers with various industrial applications. The methyl substituents on the aromatic ring of 2,5-dimethylstyrene would influence the properties of the resulting polymers, such as their thermal stability and mechanical strength.

The synthesis of p-xylene (B151628), a key monomer for polyethylene (B3416737) terephthalate (B1205515) (PET), from biomass-derived 2,5-dimethylfuran (B142691) (DMF) highlights the importance of dimethyl-substituted aromatics in polymer synthesis. researchgate.net While not directly involving 2,5-dimethylcumene, this research underscores the value of the underlying aromatic structure in creating valuable monomers.

Influence of Alkyl Aromatic Moieties on Polymerization Mechanisms

The presence of alkyl aromatic moieties, such as the 2,5-dimethylcumyl group, can influence polymerization mechanisms and the properties of the resulting polymers. The steric hindrance and electronic effects of the alkyl groups can affect the reactivity of the monomer and the stereochemistry of the polymer chain.

In the context of polymerization, the structure of the monomer plays a critical role in determining the final polymer architecture and properties. The specific arrangement of the methyl and isopropyl groups in monomers derived from 2,5-dimethylcumene would impart unique characteristics to the corresponding polymers. These characteristics can include altered glass transition temperatures, solubility, and resistance to degradation.

Catalysis and Process Engineering Applications (from a chemical perspective)

2,5-Dimethylcumene is both a product of and a reactant in various catalytic processes, making it a compound of interest in catalysis and process engineering. The synthesis of 2,5-dimethylcumene itself often involves sophisticated catalytic systems.

The primary industrial route to 2,5-dimethylcumene is through the Friedel-Crafts alkylation of p-xylene with propylene (B89431) or isopropanol. nih.gov This reaction is typically catalyzed by solid acid catalysts, with zeolites being particularly prominent. Zeolites like Beta and ultrastable Y (USY) have shown high activity and selectivity in this process. researchgate.net

Research has extensively studied the influence of various reaction parameters on the alkylation of xylenes (B1142099). For instance, the isopropylation of p-xylene over zeolite Beta catalysts has been shown to produce 2,5-dimethylcumene with high selectivity. researchgate.net The catalytic performance is influenced by factors such as temperature, space velocity, and the molar ratio of reactants. researchgate.netias.ac.inresearchgate.netacs.org

The table below summarizes the catalytic performance of different zeolites in the alkylation of xylene isomers.

Xylene IsomerCatalystTemperature (°C)Conversion (%)Selectivity for Dimethylcumene (%)
m-Xylene (B151644)USY (Si/Al=30)1509888
o-XyleneUSY (Si/Al=30)1609582
p-XyleneBeta (Si/Al=50)1607278

Data sourced from a study on the alkylation of xylenes with propylene. smolecule.com

Furthermore, mesoporous ZSM-5 zeolites have been investigated for the alkylation of p-xylene with isopropyl alcohol, showing that increased mesopore volume can lead to higher conversion rates. researchgate.net The desilication of zeolite structures has also been explored as a method to enhance the selectivity towards 2,5-dimethylcumene. researchgate.netresearchgate.net

Beyond its synthesis, 2,5-dimethylcumene can participate in other catalytic reactions. For example, its oxidation to form hydroperoxides is a key step in producing 2,5-dimethylphenol, a process that requires careful control of reaction conditions to ensure high selectivity. vulcanchem.comgoogle.com

The isomerization of cymene isomers is another area of catalytic research. publish.csiro.augoogle.com While often focused on p-cymene (B1678584), the principles of isomerization using catalysts like aluminum chloride can be applied to mixtures containing other isomers. google.com The goal is often to enrich the mixture in the most desired isomer for subsequent reactions.

Transalkylation reactions, where an alkyl group is transferred from one aromatic molecule to another, also play a role in the production of specific alkylated benzenes. researchgate.net For instance, the transalkylation of diisopropylbenzene with xylenes could be a potential route to synthesize 2,5-dimethylcumene.

Future Directions and Emerging Research Avenues for 2,5 Dimethylcumene

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of alkylated benzenes, such as 2,5-dimethylcumene, often relies on Friedel-Crafts alkylation reactions. numberanalytics.comresearchgate.netresearchgate.net However, these methods frequently employ catalysts like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), which are associated with issues of toxicity, corrosivity, and difficulties in recovery and reuse. numberanalytics.com Consequently, a significant research effort is directed towards developing more sustainable and environmentally friendly alternatives. numberanalytics.comnumberanalytics.com

Key areas of innovation include:

Heterogeneous Catalysts: Materials like zeolites and clays (B1170129) are being investigated as reusable and more environmentally benign catalysts for Friedel-Crafts alkylations. numberanalytics.comnih.govacs.org For instance, montmorillonite (B579905) clay has shown promise as a highly active and durable catalyst for these reactions under continuous-flow conditions. nih.gov The use of sulfonic acid-functionalized mesoporous silica (B1680970) is another approach to creating a sustainable heterogeneous catalyst for selective Friedel-Crafts alkylation. acs.org

Alternative Alkylating Agents: Research is exploring the use of alcohols as greener alternatives to alkyl halides, which produce corrosive hydrogen halide byproducts. nih.gov

Ionic Liquids (ILs): These molten salts are gaining attention as catalysts due to their high thermal stability, low volatility, and tunable acidity, which can be optimized for catalytic activity. numberanalytics.com

Decarboxylative Cross-Coupling: A mild and practical method for synthesizing 1,4-dialkylbenzene derivatives involves a nickel-catalyzed decarboxylative cross-coupling reaction of NHPI esters with 1,4-diiodobenzene. acs.org This approach benefits from mild conditions and good functional group tolerance. acs.org

Table 1: Comparison of Catalytic Systems for Alkylation Reactions

Catalyst Type Advantages Disadvantages Source
Traditional Lewis Acids (e.g., AlCl₃) High reactivity Toxicity, corrosivity, difficulty in reuse numberanalytics.com
Zeolites/Clays Reusable, environmentally benign Can suffer from deactivation numberanalytics.comnih.govacs.org
Ionic Liquids High thermal stability, tunable acidity Can be expensive numberanalytics.com
Nickel-based (Decarboxylative Coupling) Mild conditions, good functional group tolerance Requires specific starting materials (NHPI esters) acs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to accelerate the discovery and optimization of chemical reactions. vapourtec.combeilstein-journals.orgrsc.org By analyzing vast datasets of chemical information, ML models can predict reaction outcomes, identify optimal reaction conditions, and even suggest novel synthetic pathways. vapourtec.comacs.org

For the synthesis of compounds like 2,5-dimethylcumene, AI and ML can be applied to:

Predict Reaction Outcomes: Machine learning models can be trained to predict the products and yields of reactions based on the reactants, catalysts, and conditions used. acs.org This predictive capability can significantly reduce the number of experiments needed. vapourtec.com

Optimize Reaction Conditions: Algorithms such as Bayesian optimization can efficiently explore a wide range of reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and selectivity. vapourtec.com This is particularly useful for complex multi-step syntheses. vapourtec.com

Catalyst Design: AI can assist in the design of new catalysts with enhanced performance by exploring vast chemical spaces and identifying promising structures. rsc.org

Address Data Scarcity: Techniques like transfer learning can be used to build accurate models even when experimental data is limited for a specific reaction type. nih.gov

Recent advancements include the development of models like DeePEST-OS, a machine learning potential that can rapidly and accurately predict transition state structures and energies, accelerating the exploration of complex reaction networks. chemrxiv.org

Advanced In Situ Characterization of Reaction Dynamics

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in situ spectroscopic techniques allow for real-time monitoring of reaction progress, providing valuable insights into reaction mechanisms, intermediates, and kinetics. cmdclabs.comrsc.org

Key techniques applicable to studying the synthesis of 2,5-dimethylcumene include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-line NMR spectroscopy can provide real-time structural characterization of reaction mixtures, including the identification of intermediates and the determination of stereoselectivity. rsc.orgsolubilityofthings.com

Infrared (IR) Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy are widely used to identify functional groups and monitor the consumption of reactants and the formation of products in real-time. cmdclabs.comsolubilityofthings.comsolubilityofthings.com

Raman Spectroscopy: This non-destructive technique provides molecular-level information by probing the vibrational modes of molecules and is well-suited for online monitoring of chemical reactions. cmdclabs.commdpi.com

The integration of these techniques into automated reactor systems allows for self-optimizing processes where the reaction conditions are adjusted in real-time based on the spectroscopic data. beilstein-journals.orgrsc.org

Exploration of Bio-Inspired Catalysis for Aromatic Hydrocarbon Transformations

Nature provides a rich source of inspiration for developing novel and sustainable catalytic systems. core.ac.ukacs.org Enzymes, as highly efficient and selective biological catalysts, offer a blueprint for designing artificial catalysts that can perform challenging chemical transformations under mild conditions. acs.orgspringernature.com

For the synthesis and modification of aromatic hydrocarbons like 2,5-dimethylcumene, bio-inspired approaches include:

C-H Activation: Researchers are exploring the use of enzymes and bio-inspired catalysts for the direct functionalization of C-H bonds in aromatic compounds. springernature.comnih.govmt.com This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical syntheses. mt.com For example, engineered enzymes have been used for the C-H amidation of aromatic compounds with high enantioselectivity. nih.gov

Dioxygenase Mimics: Some bacteria utilize dioxygenase enzymes to oxidize aromatic compounds. core.ac.uk Scientists are developing synthetic iron complexes that mimic the function of these enzymes to catalyze the degradation of aromatic pollutants and the hydroxylation of aromatic hydrocarbons. core.ac.ukresearchgate.net

Vitamin B12-Inspired Catalysis: Vitamin B12 derivatives are being explored as catalysts for various organic reactions, including the functionalization of aromatic compounds. beilstein-journals.org

The development of these bio-inspired catalysts holds the potential for greener and more efficient routes to valuable aromatic compounds. beilstein-journals.org

Multiscale Modeling Approaches for Complex Chemical Systems

To gain a comprehensive understanding of chemical reactions, from the molecular level to the bulk process, researchers are increasingly turning to multiscale modeling. rsc.orgcopernicus.orgcopernicus.org This approach combines different computational techniques to simulate a system at various levels of detail, providing a more complete picture of its behavior. rsc.org

For a reaction like the synthesis of 2,5-dimethylcumene, multiscale modeling can:

Elucidate Reaction Mechanisms: Quantum mechanics (QM) calculations can be used to study the details of bond breaking and formation, providing insights into reaction pathways and transition states. rsc.orgacs.org

Predict Macroscopic Properties: By combining QM data with larger-scale models, it is possible to predict properties like reaction rates and product distributions under different process conditions.

Simulate Complex Reaction Networks: Heuristics-aided quantum chemical methods can be used to model complex reaction networks, such as those that might occur in industrial synthesis processes. acs.orglbl.gov

Model Environmental Fate: Models like the Community Multiscale Air Quality (CMAQ) modeling system can be used to simulate the transport, reactions, and deposition of aromatic hydrocarbons in the atmosphere. copernicus.orgcopernicus.orgnih.gov

The integration of these computational approaches provides a powerful framework for designing more efficient and sustainable chemical processes. rsc.orglbl.gov

Q & A

Q. What are the optimal catalytic systems and reaction conditions for synthesizing 2,5-dimethyl cumene in laboratory settings?

Methodological Answer: The alkylation of aromatic hydrocarbons (e.g., p-xylene) with propylene using acidic catalysts is a common synthesis route. Zeolite-based catalysts, particularly USY (Ultra-Stable Y), demonstrate superior performance due to their high acidity and pore structure. Experimental studies show that USY achieves raw material conversion rates of up to 99% for benzene and 77% for p-xylene, with selectivity for 2,5-dimethyl cumene reaching 75% . For lab-scale synthesis:

  • Catalyst Screening: Compare HZSM-5 variants (Si/Al ratios: 25, 38, 50) and USY.
  • Reaction Parameters: Optimize temperature (120–180°C), pressure (2–5 bar), and propylene-to-aromatic ratios.
  • Analytical Tools: Use GC-MS or HPLC to quantify product distribution and by-products (e.g., acetophenone).

Q. How can researchers characterize the thermal stability and decomposition kinetics of 2,5-dimethyl cumene?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. For detailed kinetic modeling:

  • Isoconversional Methods: Apply the Friedman or Kissinger-Akahira-Sunose (KAS) method to estimate activation energy (EaE_a) from non-isothermal data .
  • Accelerated Rate Calorimetry (ARC): Assess self-accelerating decomposition temperatures (SADT) under adiabatic conditions .
  • By-Product Identification: Use FTIR or GC-MS to detect decomposition products (e.g., CO, nitrogen oxides) during controlled heating .

Advanced Research Questions

Q. How can contradictions in catalytic efficiency data for 2,5-dimethyl cumene synthesis be resolved?

Methodological Answer: Discrepancies in reported catalyst performance (e.g., HZSM-5 vs. USY) often stem from differences in experimental design. To reconcile

  • Control Variables: Standardize reaction conditions (e.g., feed purity, moisture levels, catalyst pretreatment).
  • Surface Acidity Analysis: Use NH₃-TPD to quantify Brønsted and Lewis acid sites, which influence alkylation activity .
  • Computational Modeling: Perform DFT calculations to compare transition states and activation barriers across catalysts .

Q. What advanced kinetic models are suitable for simulating 2,5-dimethyl cumene oxidation or decomposition?

Methodological Answer: Hierarchical kinetic models are effective for autocatalytic reactions. Key steps include:

  • Mechanistic Proposals: Identify elementary steps (e.g., initiation, propagation, termination) using isotopic labeling or radical trapping .
  • Parameter Estimation: Fit experimental data to Arrhenius equations using software like MATLAB or Python’s SciPy.
  • Validation: Compare simulated vs. experimental concentration-time profiles under varying temperatures (e.g., 50–120°C) .

Example Model Framework for Oxidation:

d[ROOH]dt=k1[RH][O2]k2[ROOH]2\frac{d[ROOH]}{dt} = k_1[RH][O_2] - k_2[ROOH]^2

Where ROOHROOH = hydroperoxide intermediate, RHRH = 2,5-dimethyl cumene.

Q. How can process simulation tools (e.g., UniSim) optimize the large-scale production of 2,5-dimethyl cumene while minimizing by-products?

Methodological Answer:

  • Reactor Design: Simulate plug-flow reactors to reduce back-mixing and improve selectivity.
  • Sensitivity Analysis: Test temperature gradients and oxygen partial pressures to suppress dimethyl phenyl carbinol formation .
  • Economic Analysis: Use multi-objective optimization (MOO) to balance yield (>90%) and energy consumption (<1.5 MW/m³) .

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